

In-Depth Technical Guide to Mniopetal F: A Potent Drimane Sesquiterpenoid Inhibitor

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Compound of Interest

Compound Name: *Mniopetal F*

Cat. No.: B12789432

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Mniopetal F is a naturally occurring drimane sesquiterpenoid that has garnered significant interest within the scientific community due to its notable biological activities. As part of a family of six related compounds (Mniopetals A-F) isolated from the Canadian basidiomycete *Mniopetalum* sp., **Mniopetal F** has demonstrated potent inhibitory effects against viral reverse transcriptases, alongside antimicrobial and cytotoxic properties.^[1] This technical guide provides a comprehensive overview of the chemical structure, key quantitative data, and detailed experimental protocols related to **Mniopetal F**, serving as a vital resource for researchers engaged in natural product chemistry, virology, and oncology.

Chemical Structure and Properties

Mniopetal F possesses a complex tricyclic core structure characteristic of drimane sesquiterpenoids. Its chemical identity has been elucidated through spectroscopic methods and confirmed by total synthesis.

Table 1: Chemical Identifiers and Properties of (-)-**Mniopetal F**^[2]

Identifier	Value
IUPAC Name	3,10-dihydroxy-7,7-dimethyl-1-oxo-1H,3H,6H,6aH,7H,8H,9H,10H,10bH-naphtho[1,8a-c]furan-4-carbaldehyde
SMILES	<chem>CC1(C)CCC(O)C23C(C(O)OC2=O)C(C=O)=CC13</chem>
Chemical Formula	C ₁₅ H ₂₀ O ₅
Average Molecular Weight	280.32 g/mol
Monoisotopic Molecular Weight	280.131073744 g/mol
Chemical Class	Drimane Sesquiterpenoid, Naphthofuran

Biological Activity

The primary biological activities of **Mniopetal F** and its congeners are their inhibitory effects on viral reverse transcriptases, including those from the human immunodeficiency virus (HIV), avian myeloblastosis virus, and murine leukemia virus.^[1] In addition to its antiretroviral potential, **Mniopetal F** also exhibits broad antimicrobial and cytotoxic activities.^[1]

Further quantitative data on the specific IC₅₀ values of **Mniopetal F** against various reverse transcriptases and cell lines are currently being compiled from primary literature and will be included in future revisions of this guide.

Experimental Protocols

Isolation of Mniopetals A-F

The following is a generalized protocol for the isolation of Mniopetals from Mniopetalum sp., as described in the initial discovery literature.^[1]

Experimental Workflow for Mniopetal Isolation



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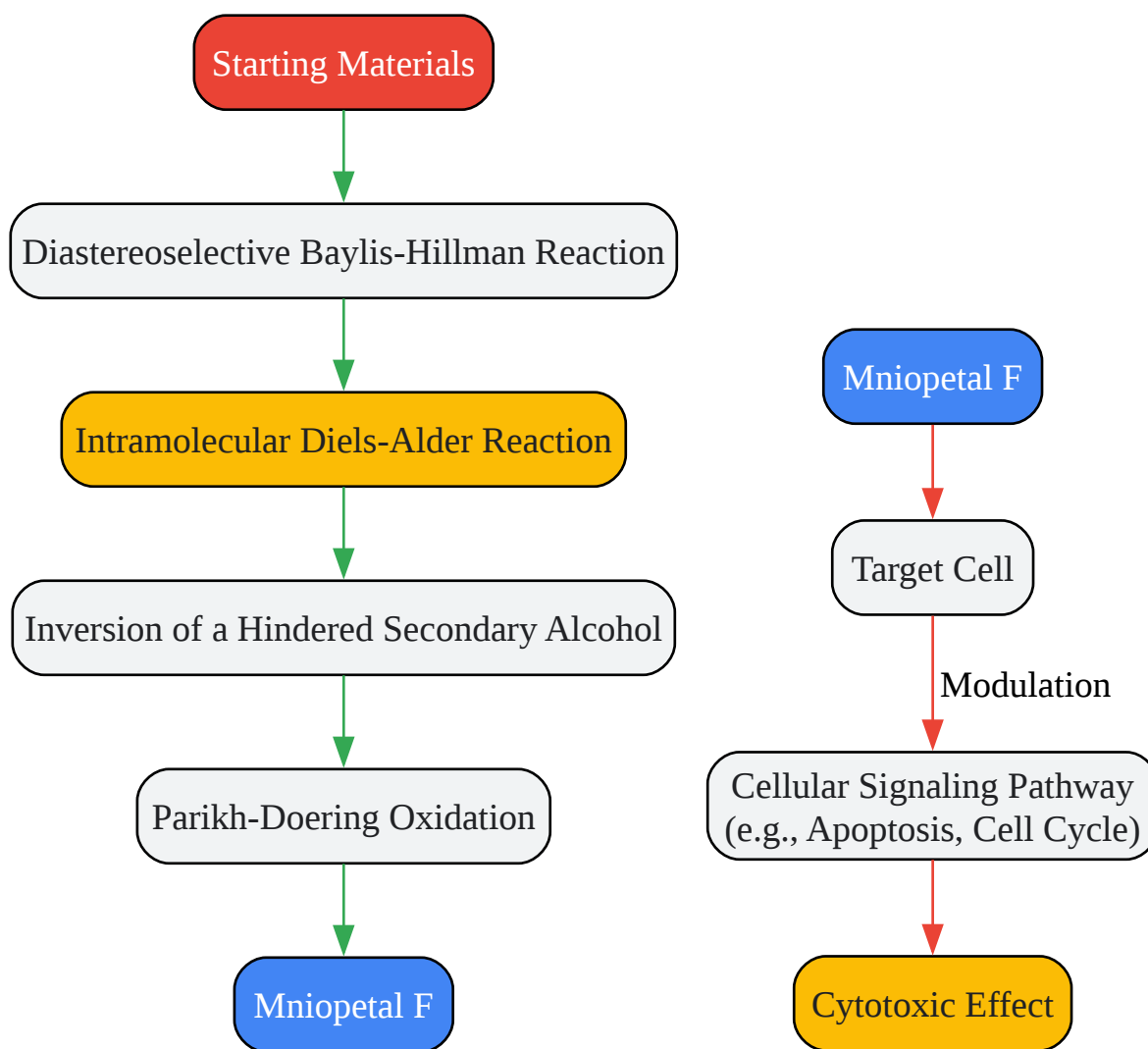
Caption: Workflow for the isolation of Mniopetals.

- Fermentation: Mniopetalum sp. is cultured in a suitable liquid medium to promote the production of secondary metabolites, including the Mniopetals.
- Extraction: The culture broth is extracted with an organic solvent, typically ethyl acetate, to partition the desired compounds from the aqueous medium.
- Chromatography: The crude extract is subjected to column chromatography on silica gel, using a gradient of solvents to separate the components based on polarity.
- Preparative HPLC: Fractions containing the Mniopetals are further purified using preparative high-performance liquid chromatography (HPLC) to yield the individual compounds A-F.

Total Synthesis of Mniopetal F

The total synthesis of **Mniopetal F** has been achieved, confirming its structure and providing a route for the preparation of analogues for structure-activity relationship studies.^[3] A key feature of the synthesis is the construction of the tricyclic core via an intramolecular Diels-Alder reaction.

Key Stages in the Total Synthesis of **Mniopetal F**



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References

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